molecular formula C12H14N2 B1166850 (1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene CAS No. 110328-06-8

(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene

Cat. No.: B1166850
CAS No.: 110328-06-8
Attention: For research use only. Not for human or veterinary use.
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Description

(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is a complex organic compound with a unique structure that includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and yield. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are located.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine
  • 5,6,7,8-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine

Uniqueness

(12AR,12bR)-6,7,12a,12b-tetrahydrodipyrido[1,2-a:2’,1’-c]pyrazine is unique due to its specific stereochemistry and the arrangement of its fused rings. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110328-06-8

Molecular Formula

C12H14N2

Molecular Weight

0

Synonyms

Dipyrido[1,2-a:2,1-c]pyrazine, 6,7,12a,12b-tetrahydro-, (12aR,12bR)-rel- (9CI)

Origin of Product

United States

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